6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride
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Description
6-Methoxy-1,2,3,4-tetrahydroisoquinoline is used as chemical reagents, organic intermediates, fine chemicals, pharmaceutical research and development . It is a clear liquid or solid, colorless to yellow in appearance .
Synthesis Analysis
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline has been described in various studies. The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ in 40% yield . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Molecular Structure Analysis
The molecular formula of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline is C10H13NO . The InChI code is 1S/C10H13NO/c1-12-10-3-2-9-7-11-5-4-8 (9)6-10/h2-3,6,11H,4-5,7H2,1H3 .Chemical Reactions Analysis
The C(1)-functionalization of THIQs with alkynes has been explored, with exclusive formation of C (1)-alkynylated THIQs (endo products) observed in good to excellent yields .Physical And Chemical Properties Analysis
6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a clear liquid or solid, colorless to yellow in appearance . It has a molecular weight of 163.22 .Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary measures include P233, P260, P261, P264, P270, P271, P280, P301, P312, P302, P352, P304, P304, P340, P305, P351, P338, P312, P321, P322, P330, P332, P313, P337, P313, P340, P362, P363, P403, P403, P233, P405, P501 .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride involves the reaction of 6-methoxy-1,2,3,4-tetrahydroisoquinoline with sulfonyl chloride followed by treatment with hydrogen fluoride.", "Starting Materials": [ "6-methoxy-1,2,3,4-tetrahydroisoquinoline", "sulfonyl chloride", "hydrogen fluoride" ], "Reaction": [ "6-methoxy-1,2,3,4-tetrahydroisoquinoline is reacted with sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl derivative.", "The sulfonyl derivative is then treated with hydrogen fluoride to replace the sulfonyl group with a fluoride group, resulting in the formation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride." ] } | |
CAS RN |
2411299-35-7 |
Molecular Formula |
C10H12FNO3S |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
6-methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
InChI |
InChI=1S/C10H12FNO3S/c1-15-10-3-2-9-7-12(16(11,13)14)5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
GBXFOTWIKOSCPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)F)C=C1 |
Purity |
95 |
Origin of Product |
United States |
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